molecular formula C8H10BrF3N2O B2832542 4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856020-68-2

4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2832542
CAS No.: 1856020-68-2
M. Wt: 287.08
InChI Key: CLFIFQVUSHMEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, an ethyl group, and a trifluoroethoxy group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Scientific Research Applications

4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds to 4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole include other pyrazole derivatives such as:

  • This compound
  • 4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
  • 4-methyl-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities .

Properties

IUPAC Name

4-bromo-1-ethyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2O/c1-2-14-3-6(9)7(13-14)4-15-5-8(10,11)12/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFIFQVUSHMEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.